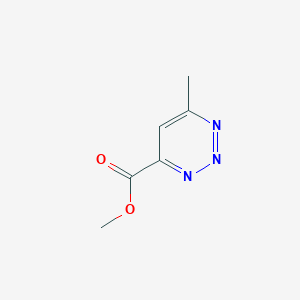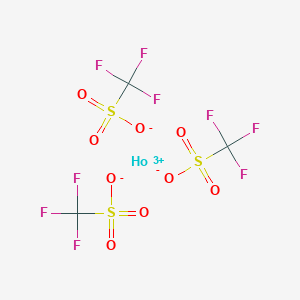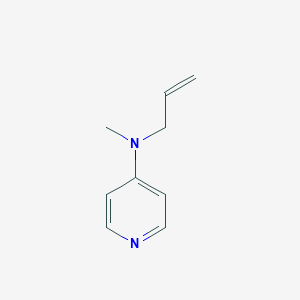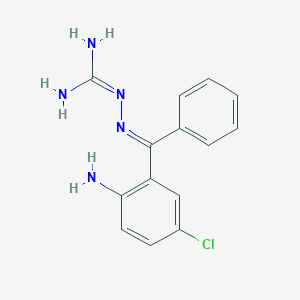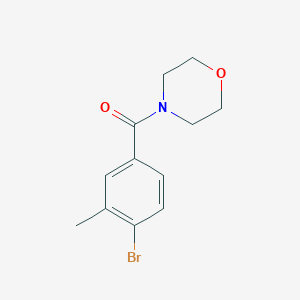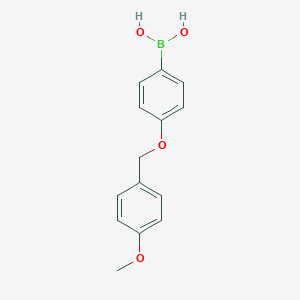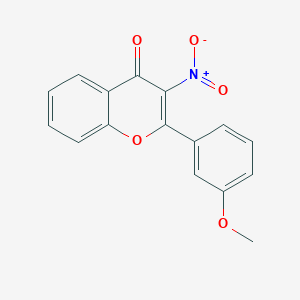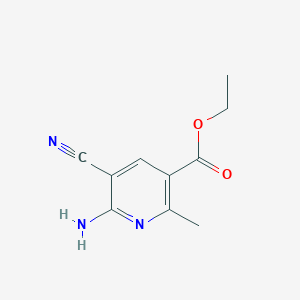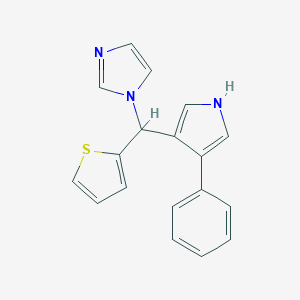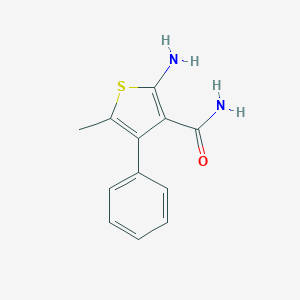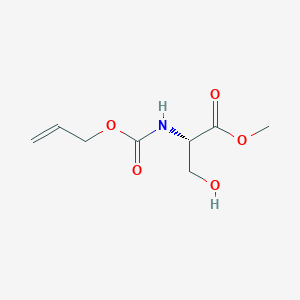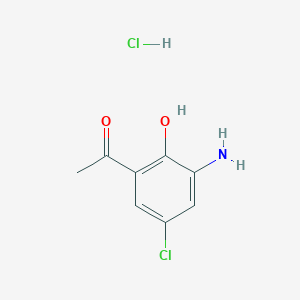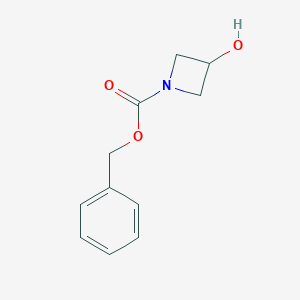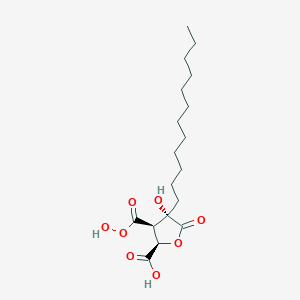
(2R,3R,4S)-3-carbonoperoxoyl-4-dodecyl-4-hydroxy-5-oxooxolane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S)-3-carbonoperoxoyl-4-dodecyl-4-hydroxy-5-oxooxolane-2-carboxylic acid, commonly known as Peroxyoxalate Chemiluminescence (POCL), is a chemical compound that has gained significant attention in scientific research due to its unique properties. POCL is a luminescent compound that emits light when exposed to certain catalysts, making it useful in various analytical and diagnostic applications.
Mechanism Of Action
The luminescence of (2R,3R,4S)-3-carbonoperoxoyl-4-dodecyl-4-hydroxy-5-oxooxolane-2-carboxylic acid is produced by a chemical reaction between the excited state intermediate and a catalyst. The excited state intermediate is produced by the reaction between the peroxyoxalate ester and hydrogen peroxide. The catalyst, which can be a metal ion or a protein, reacts with the excited state intermediate, causing it to decay to the ground state and releasing energy in the form of light.
Biochemical And Physiological Effects
(2R,3R,4S)-3-carbonoperoxoyl-4-dodecyl-4-hydroxy-5-oxooxolane-2-carboxylic acid has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is safe to handle and use in laboratory experiments.
Advantages And Limitations For Lab Experiments
(2R,3R,4S)-3-carbonoperoxoyl-4-dodecyl-4-hydroxy-5-oxooxolane-2-carboxylic acid has several advantages for use in laboratory experiments. It is a highly sensitive and specific probe that can detect low concentrations of analytes. It is also easy to use and can be adapted to a wide range of analytical methods. However, (2R,3R,4S)-3-carbonoperoxoyl-4-dodecyl-4-hydroxy-5-oxooxolane-2-carboxylic acid has some limitations, including its dependence on a catalyst for luminescence and the potential for interference from other compounds in the sample.
Future Directions
There are several future directions for the use of (2R,3R,4S)-3-carbonoperoxoyl-4-dodecyl-4-hydroxy-5-oxooxolane-2-carboxylic acid in scientific research. One area of research is the development of new catalysts that can enhance the luminescence of (2R,3R,4S)-3-carbonoperoxoyl-4-dodecyl-4-hydroxy-5-oxooxolane-2-carboxylic acid and improve its sensitivity and selectivity. Another area of research is the use of (2R,3R,4S)-3-carbonoperoxoyl-4-dodecyl-4-hydroxy-5-oxooxolane-2-carboxylic acid in vivo imaging for the detection of disease biomarkers. Additionally, (2R,3R,4S)-3-carbonoperoxoyl-4-dodecyl-4-hydroxy-5-oxooxolane-2-carboxylic acid can be used in the development of new diagnostic tools for the detection of infectious diseases and cancer biomarkers.
Conclusion:
(2R,3R,4S)-3-carbonoperoxoyl-4-dodecyl-4-hydroxy-5-oxooxolane-2-carboxylic acid is a luminescent compound that has gained significant attention in scientific research due to its unique properties. It is a highly sensitive and specific probe that can detect low concentrations of analytes and has several advantages for use in laboratory experiments. (2R,3R,4S)-3-carbonoperoxoyl-4-dodecyl-4-hydroxy-5-oxooxolane-2-carboxylic acid has no known biochemical or physiological effects on living organisms and is safe to handle and use in laboratory experiments. There are several future directions for the use of (2R,3R,4S)-3-carbonoperoxoyl-4-dodecyl-4-hydroxy-5-oxooxolane-2-carboxylic acid in scientific research, including the development of new catalysts and the use of (2R,3R,4S)-3-carbonoperoxoyl-4-dodecyl-4-hydroxy-5-oxooxolane-2-carboxylic acid in in vivo imaging and diagnostic tools.
Synthesis Methods
(2R,3R,4S)-3-carbonoperoxoyl-4-dodecyl-4-hydroxy-5-oxooxolane-2-carboxylic acid is synthesized by the reaction of hydrogen peroxide with a peroxyoxalate ester in the presence of a catalyst. The reaction produces an excited state intermediate that decays to the ground state, releasing energy in the form of light. The synthesis of (2R,3R,4S)-3-carbonoperoxoyl-4-dodecyl-4-hydroxy-5-oxooxolane-2-carboxylic acid is a complex process that requires careful control of reaction conditions and the use of high-purity chemicals.
Scientific Research Applications
(2R,3R,4S)-3-carbonoperoxoyl-4-dodecyl-4-hydroxy-5-oxooxolane-2-carboxylic acid has been widely used in scientific research as a luminescent probe for the detection of various analytes. It has been used in the analysis of biological samples, environmental pollutants, and food contaminants. (2R,3R,4S)-3-carbonoperoxoyl-4-dodecyl-4-hydroxy-5-oxooxolane-2-carboxylic acid has also been used in the development of biosensors and immunoassays for the detection of disease biomarkers.
properties
CAS RN |
136266-37-0 |
|---|---|
Product Name |
(2R,3R,4S)-3-carbonoperoxoyl-4-dodecyl-4-hydroxy-5-oxooxolane-2-carboxylic acid |
Molecular Formula |
C18H30O8 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(2R,3R,4S)-3-carbonoperoxoyl-4-dodecyl-4-hydroxy-5-oxooxolane-2-carboxylic acid |
InChI |
InChI=1S/C18H30O8/c1-2-3-4-5-6-7-8-9-10-11-12-18(23)13(16(21)26-24)14(15(19)20)25-17(18)22/h13-14,23-24H,2-12H2,1H3,(H,19,20)/t13-,14+,18-/m0/s1 |
InChI Key |
NFUSNACHMOKOQN-JEBQAFNWSA-N |
Isomeric SMILES |
CCCCCCCCCCCC[C@@]1([C@@H]([C@@H](OC1=O)C(=O)O)C(=O)OO)O |
SMILES |
CCCCCCCCCCCCC1(C(C(OC1=O)C(=O)O)C(=O)OO)O |
Canonical SMILES |
CCCCCCCCCCCCC1(C(C(OC1=O)C(=O)O)C(=O)OO)O |
synonyms |
cinatrin C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![butan-2-yl N-[2,5-bis(aziridin-1-yl)-4-(butan-2-yloxycarbonylamino)-3,6-dioxocyclohexa-1,4-dien-1-yl]carbamate](/img/structure/B137090.png)
